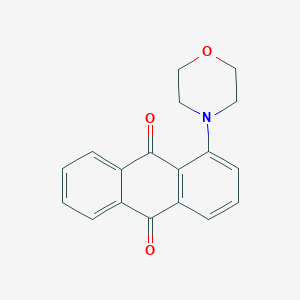

1-Morpholin-4-yl-anthraquinone

Description

Contextualization within Anthraquinone (B42736) Chemistry Research

Anthraquinone, specifically 9,10-anthraquinone, is a tricyclic aromatic ketone characterized by a planar structure. wikipedia.orgrsc.org This planarity is a crucial feature that allows it to intercalate with DNA, a property that underpins the biological activity of many of its derivatives. rsc.org Historically used in dyes, the anthraquinone framework is now a privileged scaffold in medicinal chemistry and materials science. nih.govnih.govrsc.org

The chemical properties of anthraquinones are significantly influenced by their two electron-withdrawing carbonyl groups, which makes the modification of the core structure a complex task. colab.ws Modern research focuses on developing methods to functionalize the anthraquinone nucleus to create derivatives with specific, valuable properties. colab.ws These derivatives have found applications as anticancer agents, with several, such as doxorubicin (B1662922) and mitoxantrone, being used clinically. rsc.orgnih.gov The ongoing research into anthraquinone-based compounds is driven by the need to develop new therapeutic agents, particularly for drug-resistant cancers. nih.gov The synthesis of new derivatives is often achieved through reactions like nucleophilic substitution, where a part of the anthraquinone molecule is replaced by a functional group. nih.govrdd.edu.iq

Table 1: Physicochemical Properties of 9,10-Anthraquinone

| Property | Value |

| Chemical Formula | C₁₄H₈O₂ |

| Molar Mass | 208.216 g·mol⁻¹ |

| Appearance | Yellow, highly crystalline solid |

| Melting Point | 284.8 °C (558.0 K) |

| Boiling Point | 377 °C (650 K) |

| Solubility in Water | Insoluble |

| Data sourced from multiple references. wikipedia.orgchemicalbook.com |

Significance of Morpholine (B109124) Substitution in Anthraquinone Scaffolds

The introduction of a morpholine moiety onto the anthraquinone scaffold is a strategic modification in medicinal chemistry. nih.gov Morpholine is a heterocyclic compound containing both an amine and an ether functional group. e3s-conferences.org Its inclusion in a molecule can confer advantageous physicochemical, biological, and metabolic properties. nih.gov The morpholine ring is known to enhance solubility, permeability, and pharmacokinetic parameters, making it a valuable building block in drug design. nih.govtaylorandfrancis.com

In the context of 1-Morpholin-4-yl-anthraquinone, the morpholine group is attached at the C-1 position of the anthraquinone core. The synthesis of such compounds can be achieved through various methods, including the Ullmann coupling reaction, which involves the substitution of a bromine atom by the morpholine amine. rdd.edu.iq

Detailed structural analysis of this compound has been conducted through X-ray crystallography. A study determined the crystal structure at a low temperature of 110 K, providing precise data on its molecular geometry. uzh.chresearchgate.netresearchgate.net The analysis revealed that the compound crystallizes in a monoclinic system. researchgate.net A notable finding was a repulsive interaction between the morpholine substituent and the nearby carbonyl group of the anthraquinone core. researchgate.net This interaction causes the oxygen atoms of the carbonyl groups to bend slightly out of the main anthraquinone plane in opposite directions, introducing a minor distortion to the otherwise planar system. researchgate.net This structural nuance is critical for understanding the molecule's interactions and potential biological activity.

Table 2: Crystallographic Data for this compound at 110 K

| Parameter | Value |

| Chemical Formula | C₁₈H₁₅NO₃ |

| Molecular Weight | 293.3 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2(1)/a |

| a | 12.456 (2) Å |

| b | 6.735 (4) Å |

| c | 16.135 (3) Å |

| β | 92.17 (1)° |

| Volume | 1353 ų |

| Z (molecules per unit cell) | 4 |

| Data sourced from Acta Crystallographica. researchgate.net |

The study of this compound and related compounds, such as 1-Amino-4-[(morpholin-4-yl)amino]-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid, continues to be an active area of research. nih.gov These investigations aim to leverage the unique properties conferred by the morpholine ring to develop novel anthraquinone derivatives for advanced applications. e3s-conferences.org

Structure

3D Structure

Properties

IUPAC Name |

1-morpholin-4-ylanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3/c20-17-12-4-1-2-5-13(12)18(21)16-14(17)6-3-7-15(16)19-8-10-22-11-9-19/h1-7H,8-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTROOPIDMCZQBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70307912 | |

| Record name | 1-Morpholin-4-yl-anthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70307912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7114-31-0 | |

| Record name | NSC196449 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196449 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Morpholin-4-yl-anthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70307912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation Techniques for 1 Morpholin 4 Yl Anthraquinone Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical method for the structural analysis of organic compounds in solution. nih.gov It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR spectroscopy is instrumental in identifying the number and type of hydrogen atoms (protons) in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment. For analogues of 1-morpholin-4-yl-anthraquinone, distinct signals are observed for the protons of the anthraquinone (B42736) core, the morpholine (B109124) ring, and any other substituents.

In a study of 1-amino-4-[(morpholin-4-yl)amino]-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid, the ¹H NMR spectrum showed a multiplet in the range of δ 2.00–2.10 ppm, corresponding to the four protons of one of the CH₂ groups in the morpholine ring. nih.govresearchgate.net Another multiplet between δ 3.30–4.00 ppm was assigned to the four protons of the other CH₂ group of the morpholine ring. nih.govresearchgate.net The aromatic protons of the anthraquinone core appeared as a singlet at δ 7.70 ppm (3H) and a singlet at δ 8.20 ppm (3H), which also included the NH proton. nih.govresearchgate.net The specific chemical shifts and splitting patterns (multiplicity) of these signals provide valuable information about the connectivity of the atoms. For instance, the coupling between adjacent protons can be used to map out the proton network within the molecule. derpharmachemica.com

Table 1: ¹H NMR Spectral Data for an Analogue of this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| 2.00–2.10 | m | 4H | CH₂ (Morpholine) |

| 3.30–4.00 | m | 4H | CH₂ (Morpholine) |

| 7.70 | s | 3H | Aromatic H |

| 8.20 | s | 3H | Aromatic H, NH |

Source: Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones. nih.govresearchgate.net

While ¹H NMR reveals the proton framework, ¹³C NMR spectroscopy provides a detailed map of the carbon skeleton of a molecule. libretexts.org Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. libretexts.org The chemical shifts in ¹³C NMR are spread over a much wider range (0-220 ppm) compared to ¹H NMR, which minimizes signal overlap and allows for the resolution of individual carbon signals even in complex molecules. libretexts.org

For anthraquinone derivatives, the carbonyl carbons of the quinone system typically resonate at the downfield end of the spectrum (around 180-190 ppm). researchgate.net The sp²-hybridized carbons of the aromatic rings appear in the region of approximately 110-150 ppm, while the sp³-hybridized carbons of the morpholine ring are found further upfield. In the analysis of a related 1-amino-4-(substituted)anthraquinone derivative, the carbon signals of the aromatic rings were observed between δ 109.38 and 145.84 ppm, while the carbonyl carbons (C=O) appeared at δ 181.17 and 182.12 ppm. nih.govresearchgate.net

Table 2: Representative ¹³C NMR Chemical Shifts for an Anthraquinone Analogue

| Chemical Shift (δ, ppm) | Assignment |

| 45.29 | CH₂ |

| 60.24 | CH₂OH |

| 109.38 - 145.84 | Aromatic C |

| 181.17, 182.12 | C=O |

Source: Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones. nih.govresearchgate.net

The study of how molecules like this compound analogues interact to form larger, non-covalently bound assemblies, known as supramolecular systems, requires more advanced NMR techniques. numberanalytics.com Two-dimensional (2D) NMR experiments, such as Rotating Frame Overhauser Effect Spectroscopy (ROESY), can provide information about the spatial proximity of atoms within a molecule or between different molecules in a complex. nih.gov These techniques are crucial for understanding the conformation and intermolecular interactions that govern the formation of supramolecular structures. nih.gov For instance, the observation of NOE (Nuclear Overhauser Effect) correlation peaks in a ROESY spectrum can confirm the inclusion of one part of a molecule within the cavity of another, a common motif in supramolecular chemistry. nih.gov Furthermore, 2D diffusion-ordered NMR spectroscopy (DOSY) can be used to measure the diffusion coefficients of molecules in solution, which can help to confirm the formation of larger supramolecular polymers. nih.gov

13C NMR Spectroscopy for Carbon Skeleton Elucidation

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FTIR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Each type of bond (e.g., C=O, C-N, C-H) vibrates at a characteristic frequency, resulting in a unique spectral fingerprint for the molecule. In the context of this compound and its analogues, FTIR is particularly useful for confirming the presence of the anthraquinone and morpholine moieties.

The characteristic absorption bands for the carbonyl (C=O) groups of the anthraquinone core are typically strong and appear in the region of 1620-1680 cm⁻¹. lmaleidykla.lt The C-N stretching vibrations of the morpholine ring would be expected in the fingerprint region of the spectrum. Additionally, C-H stretching vibrations of the aromatic and aliphatic parts of the molecule will be present. The analysis of the FTIR spectrum of new anthraquinone derivatives provides a basis for the identification of key functional groups. researchgate.net Theoretical calculations are also employed to assign the observed vibrational modes. lmaleidykla.ltnih.gov

Mass Spectrometry

Mass spectrometry is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound. In this technique, a molecule is ionized, and the resulting charged particles are separated based on their mass-to-charge ratio (m/z).

For this compound analogues, mass spectrometry can confirm the molecular formula by identifying the molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺. For example, in the analysis of 1-amino-4-[(morpholin-4-yl)amino]-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid, the mass spectrum showed a peak at m/z 406 [M+H]⁺, confirming its molecular weight. nih.govresearchgate.net The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, as the molecule breaks apart in a predictable manner, yielding smaller, identifiable fragments. innovareacademics.in

High Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of organic compounds by providing a highly accurate measurement of the mass-to-charge ratio (m/z), which allows for the determination of the elemental formula. For derivatives of this compound, HRMS confirms the successful synthesis and purity of the compounds.

The characterization of industrial working solutions often involves the use of two-dimensional liquid chromatography coupled with high-resolution mass spectrometry (LC × LC-HRMS) to handle the complexity of structurally related compounds and isomers. nih.gov This powerful technique has been successfully applied to analyze alkyl-anthraquinone derivatives, confirming the presence of numerous isomers from a multitude of peaks with different molar masses. nih.gov The high resolving power of HRMS is indispensable for distinguishing between compounds with very similar nominal masses, a common scenario in the analysis of complex mixtures of anthraquinone derivatives. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC/MS) and Tandem Mass Spectrometry (LC-MS/MS) for Compound Identification and Fragmentation Pathway Analysis

Liquid Chromatography-Mass Spectrometry (LC/MS) and its tandem version (LC-MS/MS) are cornerstone techniques for the separation, identification, and structural elucidation of this compound analogues within complex mixtures. rsc.orgrsc.org LC-MS couples the separation power of liquid chromatography with the detection specificity of mass spectrometry. ncsu.edu LC-MS/MS takes this a step further by isolating a specific ion (precursor ion) and subjecting it to fragmentation to produce a characteristic pattern of product ions, which provides detailed structural information. ncsu.edu

The fragmentation pathways of anthraquinone derivatives are systematically studied using these methods. A common fragmentation pattern involves the sequential loss of carbon monoxide (CO) molecules from the anthraquinone core. nih.gov For instance, the anthraquinone molecular ion can lose a CO molecule to form a fluorenone ion, which can then lose a second CO molecule. nih.gov In the analysis of more complex anthraquinone derivatives, such as glycosides, fragmentation often involves the cleavage of the glycosidic bond. akjournals.com

The development of targeted LC-MS/MS methods, often in the multiple reaction monitoring (MRM) mode, allows for the highly sensitive and specific quantification of known anthraquinone derivatives in complex matrices. rsc.orgakjournals.com This approach has been instrumental in the quality control of herbal medicines containing anthraquinone compounds. rsc.orgakjournals.com Furthermore, the detailed fragmentation data obtained from LC-MS/MS is crucial for the structural elucidation of novel or unknown derivatives. researchgate.netmdpi.com

Table 1: Representative Fragmentation Data for Anthraquinone Derivatives from LC-MS/MS Analysis

| Compound Type | Precursor Ion [M-H]⁻ (m/z) | Key Fragment Ions (m/z) | Corresponding Neutral Loss |

|---|---|---|---|

| Emodin | 269 | 225, 197 | CO₂, CO₂ + CO |

| Chrysophanol | 253 | 225, 197 | CO, CO + CO |

| Rhein | 283 | 239 | CO₂ |

| Aloe-emodin | 269 | 240, 212 | CH₂O, CH₂O + CO |

| Physcion | 283 | 268, 240 | CH₃, CH₃ + CO |

This table presents generalized fragmentation patterns observed for common anthraquinone aglycones in negative ion mode, which serve as a basis for interpreting the spectra of more complex analogues like this compound.

Electronic Spectroscopy

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, provides fundamental insights into the electronic structure and photophysical behavior of this compound analogues.

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to electronic transitions within the molecule. For anthraquinone derivatives, the spectra are characterized by bands arising from π-π* and n-π* transitions. The introduction of an electron-donating group, such as the morpholino substituent, at the 1-position of the anthraquinone core typically causes a significant bathochromic (red) shift in the absorption maximum (λmax). This is due to an intramolecular charge transfer (ICT) interaction from the nitrogen lone pair of the morpholino group to the electron-accepting anthraquinone system. nih.gov

The solvatochromic behavior of these compounds—the change in absorption wavelength with solvent polarity—is a key area of investigation. nih.gov Generally, aminoanthraquinone derivatives exhibit positive solvatochromism, where the λmax shifts to longer wavelengths (a red shift) as the solvent polarity increases. taylorandfrancis.com This indicates that the excited state is more polar than the ground state and is better stabilized by polar solvents. ijcce.ac.ir The extent of this shift provides information about the change in dipole moment upon excitation. The relationship between the absorption energy and solvent polarity can be analyzed using models like the Lippert-Mataga equation. rsc.org

Table 2: Solvatochromic Data for a Representative Aminoanthraquinone Derivative (2-aminoanthraquinone)

| Solvent | Dielectric Constant (ε) | Absorption λmax (nm) |

|---|---|---|

| n-Heptane | 1.92 | 425 |

| Cyclohexane | 2.02 | 428 |

| Benzene | 2.28 | 445 |

| Acetonitrile | 37.5 | 450 |

| Ethanol | 24.6 | 455 |

This table illustrates the typical positive solvatochromism observed for aminoanthraquinones, where increasing solvent polarity leads to a bathochromic shift in the absorption maximum. Data is illustrative based on general findings for aminoanthraquinones.

While many simple anthraquinones are weakly fluorescent, the introduction of an amino group, such as the morpholino group, can significantly enhance fluorescence quantum yields. rsc.orgnih.gov Fluorescence spectroscopy measures the light emitted from a molecule as it returns from an excited electronic state to the ground state. Key parameters determined from these studies include the fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed, and the fluorescence lifetime (τf), the average time the molecule spends in the excited state.

The photophysical properties of aminoanthraquinones are highly sensitive to their environment. rsc.org For example, the fluorescence quantum yields and lifetimes of 2-aminoanthraquinone (B85984) have been shown to be unusually high in low-polarity solvents compared to medium or high-polarity solvents. rsc.orgnih.gov This has been attributed to structural changes in the molecule, suggesting a more planar intramolecular charge transfer (ICT) structure in more polar environments. rsc.orgnih.gov The study of these properties in various solvents provides a deeper understanding of the nature of the excited state and the non-radiative decay pathways that compete with fluorescence. acs.org

Table 3: Photophysical Data for a Representative Aminoanthraquinone Derivative in Different Solvents

| Solvent | Absorption λmax (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf, ns) |

|---|---|---|---|---|

| Cyclohexane | 428 | 520 | 0.15 | 3.5 |

| Dichloromethane | 448 | 560 | 0.05 | 1.2 |

| Acetonitrile | 450 | 580 | 0.01 | 0.3 |

This table provides illustrative photophysical data showing the trend of decreasing fluorescence quantum yield and lifetime with increasing solvent polarity for a typical aminoanthraquinone.

UV-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions and Solvatochromic Behavior

X-ray Crystallography for Definitive Solid-State Molecular Architecture

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. ebi.ac.uk By analyzing the diffraction pattern of X-rays passing through a single crystal of a this compound analogue, it is possible to determine bond lengths, bond angles, and torsional angles with high precision. utah.edu

This technique provides definitive proof of the molecular connectivity and conformation. For anthraquinone derivatives, crystallographic studies can reveal the planarity of the anthraquinone core and the orientation of the morpholino substituent relative to the ring system. nih.gov This structural information is invaluable for understanding the electronic properties observed in spectroscopic experiments and for computational modeling studies. For instance, the degree of twisting of the morpholino group out of the plane of the anthraquinone ring can significantly impact the extent of intramolecular charge transfer and, consequently, the color and photophysical properties of the compound. rsc.org

Computational Chemistry and Theoretical Investigations of 1 Morpholin 4 Yl Anthraquinone Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the fundamental electronic characteristics of anthraquinone (B42736) derivatives. These methods offer a balance between computational cost and accuracy, making them suitable for studying relatively large molecules. mdpi.com

Density Functional Theory (DFT) for Electronic Structure, Optimized Geometries, and Protonation Studies

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to determine the optimized geometries and electronic properties of various anthraquinone derivatives. scispace.comekb.eg The choice of functional and basis set, such as B3LYP with 6-311g(d,p) and LANL2DZ, is crucial for obtaining accurate results for ground-state properties. researchgate.net The B3LYP functional, a global hybrid, is often chosen because it yields results comparable to those from X-ray crystallography. tandfonline.com Geometry optimization calculations aim to find the most stable structure of a molecule, which corresponds to a minimum on the potential energy surface where the forces on the atoms are near zero. arxiv.orgstorion.ru

Protonation can significantly alter the electronic properties and reactivity of anthraquinone systems. rsc.org Computational studies on related systems have shown that protonation can be investigated using DFT, providing insights into the acid-base properties of the molecule. mdpi.comresearchgate.net For instance, studies on proton affinities have benchmarked the Nuclear Electronic Orbital DFT (NEO-DFT) method, which accounts for nuclear quantum effects, and found that B3LYP-based functionals like CAM-B3LYP provide high accuracy. nih.gov

Table 1: Examples of DFT Functionals and Basis Sets Used in Anthraquinone Studies

| Functional | Basis Set | Application | Reference |

| B3LYP | 6-311g(d,p), LANL2DZ | Ground state analysis, geometry optimization | researchgate.net |

| B3LYP | 6-31G** | Molecular structures, electronic properties | scispace.com |

| B3LYP, CAM-B3LYP | 6-311++G(d,p) | Ground-state geometry optimization | tandfonline.com |

| B3LYP | 6-311++g(2d,2p) | Ground state geometries | researchgate.net |

| CAM-B3LYP | cc-pVDZ | Vertical excitation calculations | tandfonline.com |

| M06-2X, M06-HF | cc-pVDZ, cc-pVTZ | Phosphorescence energy calculations | mdpi.com |

Frontier Molecular Orbital (FMO) Analysis, including HOMO-LUMO Energy Gaps

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. ajchem-a.comresearchgate.net

In anthraquinone derivatives, FMO analysis reveals that the electron density in the HOMO and LUMO is often located on the anthraquinone core and its substituents. tandfonline.com For a related naphthoquinone derivative with a morpholine (B109124) ring, the HOMO was found on the naphthoquinone ring while the LUMO was located on the morpholine ring and part of the naphthoquinone ring. ajchem-a.com This distribution of frontier orbitals is crucial for predicting how the molecule will interact with other chemical species. The HOMO-LUMO energy gap for anthraquinone itself has been reported to be approximately 3.6 eV. researchgate.net

Table 2: Calculated HOMO-LUMO Energy Gaps for Related Compounds

| Compound/System | HOMO-LUMO Gap (eV) | Computational Method | Reference |

| Anthraquinone | ~3.6 | Not Specified | researchgate.net |

| Anthraquinone Ion | ~0.54 | Not Specified | researchgate.net |

| 2-(4-chlorophenyl)-1-((furan-2-yl) methyl)-4,5-dimethyl-1H-imidazole | 4.0106 | DFT/B3LYP/6-31G(d,p) | malayajournal.org |

| Ru(III) Salen Complex | 1.36 | DFT/B3LYP/6-311g(d,p)/LANL2DZ | researchgate.net |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Predictions

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the properties of systems in the presence of time-dependent potentials, making it a powerful tool for studying excited states and predicting electronic absorption spectra (UV-Vis). wikipedia.org TD-DFT calculations can provide insights into the photophysical behavior of molecules, including their light absorption and electron transfer processes. ekb.eg

This method has been widely used to calculate the excitation energies and absorption spectra of various organic dyes, including anthraquinone derivatives. nzdr.ruresearchgate.netresearchgate.net The choice of functional is critical, and long-range corrected functionals like CAM-B3LYP and ωB97XD are often employed to obtain results that are in good agreement with experimental data. tandfonline.com For instance, in a study of 1,4-dialkylamino-5,8-dihydroxy anthraquinones, TD-DFT with the CAM-B3LYP functional provided results closer to experimental values for vertical excitation. tandfonline.com TD-DFT is also used to study phosphorescence, though some studies suggest that Unrestricted DFT (UDFT) may be more suitable for calculating the phosphorescence energy of anthraquinone compounds. mdpi.com

Molecular Simulation Techniques

Molecular simulation techniques offer a way to study the behavior of molecules and their interactions with their environment on a larger scale than what is typically feasible with quantum chemical calculations.

In Silico Assessment of Molecular Properties

In silico methods are increasingly used to predict the properties of chemical compounds. These computational approaches can estimate various physicochemical and pharmacokinetic properties. For example, the SwissADME server can be used to predict properties like gastrointestinal absorption and potential interactions with drug-metabolizing enzymes. nih.gov While the prompt strictly excludes biological targets, the principles of these in silico assessments can be applied to understand the general behavior of 1-morpholin-4-yl-anthraquinone in different chemical environments. Studies on other anthraquinone derivatives have utilized these tools to evaluate their potential as inhibitors of various enzymes by assessing their drug-likeness and simulating their interactions with proteins. researchgate.netmdpi.com

Molecular Docking Studies (focused on understanding binding interactions with chemical entities or materials, not biological targets)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net While extensively used in drug discovery to predict the binding of a ligand to a protein, the principles of molecular docking can also be applied to understand the interactions between a molecule like this compound and other chemical entities or material surfaces. nih.gov

For instance, docking studies on anthraquinone derivatives have been performed to understand their binding affinity with various targets. nanobioletters.com The binding energy, calculated from these simulations, gives an estimate of the strength of the interaction. These studies reveal the importance of specific interactions, such as hydrogen bonds and van der Waals forces, in the formation of a stable complex. researchgate.net Such insights are valuable for understanding how this compound might interact with surfaces, polymers, or other materials in various applications.

Predictive Modeling and Structure-Property Correlation Studies

Computational modeling, particularly through Density Functional Theory (DFT), serves as a powerful tool for predicting the electrochemical behavior and solubility of anthraquinone derivatives. jcesr.org These predictive studies are crucial for designing novel organic materials for applications such as redox flow batteries. jcesr.org

Research has demonstrated that the strategic placement of various functional groups on the anthraquinone (AQ) core can significantly alter its electrochemical properties and solubility. jcesr.org Computational analyses of numerous AQ derivatives have revealed that functional groups directly influence the oxidation and reduction potentials. jcesr.org A key finding from these simulations is the establishment of a linear relationship between the Lowest Unoccupied Molecular Orbital (LUMO) energy of a derivative and its reduction potential. This correlation acts as a valuable descriptor, enabling the rapid screening of thousands of potential AQ derivatives to identify promising candidates. jcesr.org For instance, simulations indicate that extensive methylation of the anthraquinone structure can enhance its reduction window by approximately 0.4 V. jcesr.org

The solubility of anthraquinone derivatives, a critical parameter for their practical application in solutions like battery electrolytes, is also amenable to predictive modeling. jcesr.orgmostwiedzy.pl Computational approaches suggest that incorporating specific substituents, such as oxy-methyl dioxolane groups, can increase solubility in the AQ framework. jcesr.org General principles for enhancing solubility in aqueous media include increasing the molecule's polarity by introducing heteroatoms, adding charges, or breaking the molecular symmetry. mostwiedzy.pl The morpholino group, a non-charged, heterocyclic functional group, is recognized as a potential solubility promoter. mostwiedzy.pl This is corroborated by its use in the synthesis of other redox-active molecules to enhance their solubility in aqueous solutions. mdpi.com The electrochemical behavior of molecules containing a morpholine ring has been studied, showing that the amino group from morpholine exhibits a distinct, irreversible oxidation peak at a high potential (e.g., ~1.1 V to 1.2 V), separate from other redox events in the molecule. mdpi.com

| Functional Group Type | Example Substituent | Predicted Effect on Property | Reference |

|---|---|---|---|

| Electron Donating | Methyl (-CH₃) | Improves reduction window | jcesr.org |

| Electron Withdrawing | Chlorine (-Cl) | Modifies electrochemical window | jcesr.org |

| Solubility Enhancing | Oxy-methyl dioxolane | Increases solubility | jcesr.org |

| Heterocyclic | Morpholino | Promotes solubility, adds distinct oxidation potential | mostwiedzy.plmdpi.com |

The validation of theoretical models is achieved by comparing calculated spectroscopic data with experimental results. For anthraquinone derivatives, quantum chemical calculations, primarily using Density Functional Theory (DFT), have proven to be highly effective in reproducing experimental spectra, including Fourier-Transform Infrared (FT-IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netnih.govlmaleidykla.lt

In a typical study, the molecular geometry of an anthraquinone derivative is first optimized using a specific DFT method and basis set, such as B3LYP/6-311++G(d,p). researchgate.net From this optimized, most stable structure, the fundamental vibrational wavenumbers, as well as IR and Raman intensities, are calculated. researchgate.netnih.gov These simulated spectra are then compared directly with experimentally recorded spectra. researchgate.net Studies on compounds like 1-(2,5-dimethylpiperazin-1-yl)anthracene-9,10-dione and 1,4-dihydroxyanthraquinone show that the theoretically obtained spectral data agree well with the experimental results. researchgate.netnih.gov

Discrepancies between theoretical and experimental data can sometimes provide deeper insights. For example, differences in the intensity of certain IR bands, such as the O-H stretch, might be attributed to intermolecular hydrogen bonding present in the solid-state experimental sample, a factor not always accounted for in gas-phase theoretical calculations. derpharmachemica.com Similarly, time-dependent DFT (TD-DFT) calculations are used to predict electronic absorption spectra (UV-Vis), and these theoretical predictions have shown good agreement with experimental spectra recorded in various solvents. derpharmachemica.comnih.gov This strong correlation between theoretical predictions and experimental observations confirms the accuracy of the computational models in describing the electronic and vibrational structure of these molecules. lmaleidykla.ltderpharmachemica.com

| Spectroscopic Method | Theoretical Approach | Typical Basis Set | Key Findings | Reference |

|---|---|---|---|---|

| FT-IR & Raman | DFT (e.g., B3LYP) | 6-311++G(d,p) | Calculated vibrational frequencies correlate well with experimental spectra. | researchgate.netnih.govlmaleidykla.lt |

| UV-Vis | TD-DFT | 6-31G* | Predicted electronic absorption spectra are similar to experimental results. | derpharmachemica.comnih.gov |

| NMR | DFT (GIAO method) | 6-311++G(d,p) | Calculated chemical shifts show good agreement with observed spectra. | researchgate.net |

Computational studies provide critical insights into the dynamics of energy transfer processes, particularly the concept of reorganization energy (λ). Reorganization energy is the energy penalty associated with the structural changes in a molecule and its surrounding environment as it undergoes an electron transfer event. nih.govresearchgate.net A lower reorganization energy facilitates faster electron transfer rates. researchgate.net

For anthraquinone systems, computational investigations have highlighted the significant role of molecular geometry and chemical modifications in modulating this energy. rsc.org For example, in the photooxygenation of alkanes catalyzed by protonated anthraquinones, theoretical studies support the idea that the formation of a hydrogen-bonded anthraquinone complex decreases the reorganization penalty during the energy transfer event. rsc.org This reduction in the energy barrier enhances the efficiency of the charge separation state, ultimately boosting the photocatalytic activity. rsc.org

| Factor | Mechanism | Impact on Reorganization Energy (λ) | Consequence | Reference |

|---|---|---|---|---|

| Hydrogen Bonding | Forms a complex that stabilizes the transition state. | Decreases λ | Faster energy/electron transfer rate. | rsc.org |

| Chemical Substitution | Alters charge distribution and frontier molecular orbitals. | Can be decreased or increased. | Modulates intrinsic charge-carrier mobility. | shuaigroup.net |

| Driving Force (ΔG°) | The rate of electron transfer is maximal when ΔG° = -λ. | Defines the optimal driving force for the reaction. | Determines the position of the Marcus inverted region. | nih.gov |

Advanced Derivatization Strategies for Analytical and Research Applications of 1 Morpholin 4 Yl Anthraquinone

Derivatization for Enhanced Detection Sensitivity in Analytical Platforms

Chemical derivatization is a cornerstone technique in analytical chemistry used to modify an analyte to improve its separation or detection characteristics. journalajacr.com For a compound like 1-morpholin-4-yl-anthraquinone, or for analytes being tagged with a similar anthraquinone (B42736) structure, derivatization can unlock highly sensitive detection methods that are otherwise not feasible.

A highly sensitive and selective analytical strategy involves using the anthraquinone moiety as a chemiluminescent tag. nih.govmdpi.com This method is not for derivatizing the this compound itself, but rather employs a reactive anthraquinone derivative, such as anthraquinone-2-carbonyl chloride, as a derivatizing agent for target analytes like biogenic amines. nih.govresearchgate.net The underlying principle is broadly applicable to the anthraquinone core structure.

The process involves the following steps:

Derivatization: Target analytes (e.g., primary/secondary amines like tryptamine (B22526) and phenethylamine) are chemically tagged with an anthraquinone derivative before analysis. nih.gov

HPLC Separation: The resulting anthraquinone-tagged analytes are injected into an HPLC system for chromatographic separation. nih.govresearchgate.net

Online UV Irradiation: Post-separation, the column effluent passes through an online photoreactor. Here, the anthraquinone moiety is irradiated with UV light, causing it to generate reactive oxygen species (ROS). nih.govmdpi.com

Chemiluminescence Reaction: The generated ROS are then mixed with a chemiluminescent reagent, typically luminol (B1675438). The reaction between ROS and luminol produces light (chemiluminescence). researchgate.net

Detection: The intensity of the emitted light is measured by a chemiluminescence detector, which is proportional to the concentration of the analyte. nih.gov

A key feature of this method is its selectivity; the chemiluminescence signal is only generated when the photoreactor is on, confirming that the signal originates from the UV-irradiated anthraquinone tag. nih.govresearchgate.net This approach has been successfully used to determine tryptamine and phenethylamine (B48288) in wine samples with limits of detection in the nanomolar range. nih.gov

| Parameter | Optimized Condition |

| Analyte | Tryptamine, Phenethylamine |

| Derivatizing Agent | Anthraquinone-2-carbonyl chloride |

| Detection Method | HPLC with online UV irradiation and luminol chemiluminescence |

| Limit of Detection (LOD) | 124 nM for Tryptamine, 84 nM for Phenethylamine nih.govresearchgate.net |

| Table 1: Research findings for the determination of amines using an anthraquinone derivatization strategy with HPLC-CL detection. |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical tool known for its sensitivity and selectivity. ddtjournal.com However, the ionization efficiency of a compound in the electrospray ionization (ESI) source is critical for achieving low detection limits. Some compounds ionize poorly or are best detected in negative ion mode, which can be less sensitive. nih.gov Chemical derivatization can be employed to introduce a "charge tag" onto a molecule, fundamentally altering its ionization properties to enhance MS detection. ddtjournal.com

The charge-reversal strategy is designed to convert a molecule that typically forms a negative ion (like a carboxylic acid) into a derivative that carries a permanent positive charge, allowing for highly sensitive analysis in the positive ion mode. mdpi.comsemanticscholar.org This is achieved by reacting the analyte with a derivatizing agent that contains a quaternary amine or a group that is readily protonated, such as a tertiary amine. mdpi.comsemanticscholar.org

While this compound itself contains a tertiary amine within the morpholine (B109124) ring that can be protonated for positive ion mode detection, it can also serve as a foundational structure for creating new derivatizing agents. More commonly, reagents are specifically designed for this purpose. For instance, N-(4-aminomethylphenyl)pyridinium (AMPP) is a reagent that attaches a permanently positive-charged pyridinium (B92312) group to carboxylic acids, leading to a reported ~60,000-fold increase in sensitivity for fatty acid analysis compared to underivatized compounds. nih.gov

The benefits of this approach include:

Enhanced Sensitivity: Shifting from negative to positive ion mode often results in significantly lower background noise and higher signal intensity. nih.gov

Improved Chromatography: The derivatization can alter the polarity of the analyte, potentially improving its chromatographic behavior on reverse-phase columns. nih.gov

Structural Specificity: The fragmentation of the derivatized ion in the mass spectrometer can provide specific product ions that are useful for unambiguous identification and quantification. nih.gov

| Derivatizing Agent Class | Example Reagent | Target Functional Group | Principle |

| Pyridinium Derivatives | N-(4-aminomethylphenyl)pyridinium (AMPP) nih.gov | Carboxylic Acid | Introduces a permanent positive charge. nih.gov |

| Primary Amines | 2-dimethylaminoethylamine (DMED) mdpi.comsemanticscholar.org | Carboxylic Acid | Introduces a tertiary amine that is readily protonated. mdpi.com |

| Pyridine (B92270) Derivatives | 3-acetylpyridine (3-acpy) mdpi.com | Carbon-Carbon Double Bonds | Functionalizes C=C bonds and introduces a pyridine ring for charge reversal. mdpi.com |

| Table 2: Examples of chemical charge-reversal derivatization reagents for LC-MS/MS. |

High-Performance Liquid Chromatography (HPLC) with Online UV Irradiation and Chemiluminescence (CL) Detection

Development of Novel Anthraquinone-Morpholine Conjugates as Chemical Probes

The unique structure of this compound, combining a planar anthraquinone system with a flexible morpholine substituent, makes it an attractive scaffold for the development of novel chemical probes. These probes can be designed for various research applications, including the detection of biomolecules and the study of cellular processes.

Amino-substituted anthraquinones are known to be effective fluorescence quenchers and can be attached to biomolecules like polynucleotides to create detectable probes for applications such as real-time PCR. google.com Formats for such probes include molecular beacons, scorpion probes, and TaqMan probes. google.com

Furthermore, conjugates of amino-anthraquinones have been synthesized and investigated as potential therapeutic agents and biological probes. A notable area of research is the development of telomerase inhibitors. Telomerase is an enzyme crucial for cancer cell immortality, and its activity can be modulated by stabilizing G-quadruplex structures in human telomeres. acs.org Researchers have synthesized libraries of 2,6- and 2,7-aminoacyl-anthraquinone conjugates that can bind to and stabilize these G-quadruplex structures, thereby inhibiting telomerase activity. acs.org The nature of the amino acid and the linkage position on the anthraquinone ring were found to be critical for both G-quadruplex stabilization and telomerase inhibition. acs.org These findings suggest that novel conjugates based on the this compound structure could be rationally designed as selective probes for G-quadruplex DNA or RNA, aiding in cancer research and drug discovery. acs.orgnih.gov

| Anthraquinone Conjugate Type | Research Application | Mechanism of Action |

| α-Amino Substituted Anthraquinones | Fluorescence Quencher Labels google.com | Attached to biomolecules (e.g., DNA probes) to quench fluorescence until a specific binding event occurs. google.com |

| Aminoacyl-Anthraquinone Conjugates | Telomerase Inhibitors acs.org | Stabilize G-quadruplex DNA structures in telomeres, leading to inhibition of the telomerase enzyme. acs.org |

| Anthraquinone-Peptide Nucleic Acid Conjugates | DNA/RNA Probes | Designed for sequence-specific recognition of nucleic acids. |

| Table 3: Applications of anthraquinone conjugates as chemical probes. |

Optimization of Derivatization Reaction Conditions and Method Validation

To ensure that an analytical method based on derivatization is accurate, reliable, and reproducible, the reaction conditions must be carefully optimized, and the entire method must be validated. mjcce.org.mk This is a critical step for any quantitative analysis using the strategies described above.

Optimization of Derivatization: The goal of optimization is to achieve a rapid and complete reaction, yielding a stable derivative with maximal detector response. Key parameters that are typically investigated include:

Reagent Concentration: An optimal concentration of the derivatizing agent is needed to drive the reaction to completion without causing interfering side products or high background signals. mjcce.org.mk

pH and Buffer: The pH of the reaction medium is often crucial, especially for reactions involving acidic or basic functional groups. The correct pH ensures the analyte and reagent are in their most reactive forms. mjcce.org.mk

Reaction Temperature: Temperature affects the rate of the reaction. Higher temperatures can speed up derivatization but may also lead to the degradation of the analyte or derivative. mjcce.org.mk

Reaction Time: The time required to achieve maximum derivatization yield must be determined. mjcce.org.mk

Method Validation: Once the derivatization conditions are optimized, the complete analytical method undergoes validation to demonstrate its suitability for the intended purpose. mjcce.org.mk Validation assesses several performance characteristics:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. It is typically evaluated by the coefficient of determination (R²). mjcce.org.mkresearchgate.net

Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies by analyzing samples spiked with a known amount of the analyte. mjcce.org.mk

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is usually expressed as the relative standard deviation (RSD) and includes repeatability (same conditions) and reproducibility (different conditions). mjcce.org.mk

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. researchgate.net

Selectivity/Specificity: The ability of the method to assess unequivocally the analyte in the presence of components which may be expected to be present.

| Validation Parameter | Description | Common Acceptance Criteria |

| Linearity (R²) | Measures the correlation between concentration and response over a range. | R² > 0.99 mjcce.org.mk |

| Accuracy (% Recovery) | Measures how close the experimental result is to the true value. | Typically 80-120% |

| Precision (% RSD) | Measures the scatter of results from repeated measurements. | RSD < 15% (lower for smaller concentrations) |

| LOD | The lowest concentration that can be reliably detected. | Signal-to-Noise ratio of 3:1 researchgate.net |

| LOQ | The lowest concentration that can be reliably quantified. | Signal-to-Noise ratio of 10:1 |

| Table 4: Key parameters for the validation of an analytical method involving derivatization. |

Applications in Advanced Materials Science and Chemical Sensing Research Involving Anthraquinone Morpholine Architectures

Organic Electronics and Optoelectronic Materials

The electronic properties derived from the donor-acceptor structure of morpholino-anthraquinone derivatives make them suitable candidates for investigation in organic electronics. The ability to tune the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) through chemical modification is a key area of research for developing new optoelectronic materials. tandfonline.com

The development of efficient and stable emitters, particularly for the blue and red portions of the spectrum, remains a significant challenge in OLED technology. beilstein-journals.org Materials with a pronounced intramolecular charge transfer (ICT) character, arising from a D-A structure, are a major focus of this research. While direct studies on 1-morpholin-4-yl-anthraquinone as an OLED emitter are not extensively documented in leading journals, the principles of molecular design strongly support its potential in this area. The morpholine (B109124) moiety acts as an effective electron donor, while the anthraquinone (B42736) core is a well-known electron acceptor.

This D-A design is crucial for developing emitters that utilize Thermally Activated Delayed Fluorescence (TADF), a mechanism that allows for the harvesting of both singlet and triplet excitons, potentially leading to internal quantum efficiencies of up to 100%. beilstein-journals.orgntu.ac.uk For TADF to be efficient, a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST) is required. This is often achieved by spatially separating the HOMO, typically located on the donor, and the LUMO, located on the acceptor. beilstein-journals.org

The table below summarizes the performance of various donor-acceptor type anthraquinone emitters, illustrating the potential performance targets for a morpholino-anthraquinone based system.

| Emitter Compound | Donor Group | Emission Peak (nm) | Max. EQE (%) | CIE Coordinates (x, y) |

| Cz-AQ | Carbazole (B46965) | 572 | 5.8 | (0.48, 0.50) |

| TPA-AQ | Triphenylamine | 612 | 7.8 | (0.61, 0.38) |

| BSQ-DMAC | DMAC | 492 | 4.94 | Not Specified |

| PXZ-R-BN | Phenoxazine | 693 | ~30 | Not Specified |

| BCz-R-BN | Dibenzo[c,g]carbazole | 713 | 24.2 | Not Specified |

This table presents data for analogous anthraquinone-based emitters to provide context for the potential of morpholine-substituted derivatives. Data sourced from multiple studies. nih.govnih.gov

The introduction of a morpholine group would be expected to influence the charge transfer characteristics and, consequently, the emission color and efficiency. Further research synthesizing and characterizing this compound and its derivatives is necessary to fully evaluate their viability as practical OLED emitters.

Photochromic materials, which undergo a reversible change in color upon exposure to light, are of interest for applications such as smart windows, optical data storage, and molecular switches. google.com The phenomenon is rooted in the light-induced reversible transformation between two isomers with different absorption spectra. dntb.gov.ua

Anthraquinone derivatives are known to exhibit photoreactive and, in some cases, photochromic properties. google.com The photochemical behavior is significantly influenced by substituents on the anthraquinone core. researchgate.netikm.org.my The presence of electron-donating groups, such as the morpholine group in this compound, can cause a bathochromic (red) shift in the material's absorption spectrum, extending its light absorption into the visible range. caltech.edu This is a critical feature for developing materials that can be activated by visible light rather than just UV radiation. caltech.edu

The photoreactivity of amino-substituted quinones often involves an intramolecular hydrogen atom transfer from the substituent to the quinone carbonyl group upon photoexcitation. caltech.edu A similar mechanism could be hypothesized for this compound. Furthermore, recent research has demonstrated a photochromic "clock reaction" in anthraquinone within a supramolecular gel, where color and fluorescence changes occur after a tunable induction period, a behavior regulated by the competition between photoreduction and oxygen inhibition. rsc.org This opens possibilities for spatiotemporal patterning and encryption technologies. While specific studies detailing the photochromic performance of this compound are scarce, the fundamental properties of the anthraquinone-morpholine architecture make it a promising candidate for further investigation in this field. core.ac.ukgoogle.com.na

Emitters in Organic Light-Emitting Diodes (OLEDs)

Polymer Chemistry and Electroactive Polymers

The incorporation of redox-active moieties like anthraquinone into polymer structures is a strategy for creating advanced functional materials. These materials can combine the processability and mechanical properties of polymers with the electronic and electrochemical functions of the active group. ntu.ac.ukresearchgate.net

Electroactive polymers (EAPs) are materials that change size or shape when stimulated by an electric field. coventry.ac.uk Anthraquinone and its derivatives are attractive building blocks for EAPs due to their reversible redox behavior. researchgate.net The synthesis of anthraquinone-based polymers can be achieved through several methods, including the polymerization of monomers containing the anthraquinone unit. coventry.ac.uk

A common approach involves creating a vinyl-functionalized anthraquinone monomer, such as an acrylate (B77674) or methacrylate (B99206) derivative, which can then be polymerized via free-radical polymerization. google.com For instance, research has been conducted on the synthesis of electroactive monomers from 1-aminoanthraquinone, a precursor to the morpholino derivative. core.ac.uk The resulting polymers can be homopolymers or copolymers, where the anthraquinone unit is either in the main chain or as a pendant group. The properties of the final polymer, including its electrochemical response, are dictated by the monomer structure and polymer architecture. colab.ws

While the direct polymerization of a this compound-containing monomer is not widely reported, the established synthetic routes for other anthraquinone derivatives provide a clear pathway for its potential synthesis. colab.wscoventry.ac.uk Characterization of such polymers would typically involve techniques like NMR and FTIR for structural analysis, and cyclic voltammetry to assess their electrochemical properties and redox stability. core.ac.uk

Beyond creating entirely new electroactive polymers, the this compound moiety can be integrated into existing polymer systems to impart specific functionalities. This can be achieved by using the molecule as a functional additive or by covalently grafting it onto a polymer backbone. google.comgoogle.com

One approach is to use anthraquinone derivatives as copolymerizable dyes. For example, anthraquinone colorants containing vinyl groups can be copolymerized with acrylic or methacrylic acid esters to create colored polymeric materials with high stability. google.com The morpholino group, in this context, could serve to tune the color and solubility of the dye within the polymer matrix.

Another strategy involves surface modification. Polymer brushes, which are polymer chains tethered to a surface, can be functionalized with chromophores like anthraquinone for applications in sensing, photocatalysis, or light-driven coatings. researchgate.netacs.org The use of morpholine-functionalized agents in polymerization techniques like RAFT (Reversible Addition-Fragmentation chain Transfer) is a known method for controlling polymer architecture, suggesting a viable route for incorporating the morpholino-anthraquinone unit onto surfaces. premc.org Such functionalized materials could find use in creating smart textiles, bioactive coatings, or materials for optoelectronic devices. researchgate.net

Synthesis and Characterization of Anthraquinone-Based Electroactive Polymers

Energy Storage Materials

A significant area of application for anthraquinone derivatives is in electrochemical energy storage, particularly for large-scale grid storage solutions like redox flow batteries (RFBs). researchgate.net Aqueous organic RFBs (AORFBs) are especially attractive because they can be based on abundant, low-cost elements and offer tunable properties through molecular engineering. researchgate.netresearchgate.net

The fundamental principle involves the reversible two-electron, two-proton redox reaction of the quinone group. The electrochemical potential of this reaction can be precisely tuned by adding electron-donating or electron-withdrawing functional groups to the anthraquinone core. The morpholine group, as an electron-donating substituent, plays a role in modifying these electrochemical properties. Research on benzyl-morpholino hydroquinone (B1673460) derivatives has been conducted to evaluate them as potential redox-active species for flow batteries. researchgate.net

A critical factor for practical application is the stability of the molecule in its charged state. Studies on anthraquinone derivatives have shown that molecular structure heavily influences stability. For instance, a comparison of decomposition rates for various derivatives in a symmetric cell setup highlighted differences in stability, with a tetramorpholinohydroquinone derivative being among the compounds studied. rsc.org The table below shows the electrochemical properties of selected anthraquinone derivatives relevant to energy storage applications.

| Compound | Redox Potential (V vs. Ag/AgCl) | pH | Key Finding |

| 2,6-Diaminoanthraquinone (B87147) Derivative | ~ -0.65 | >12 | High stability at elevated temperatures (60 °C). rsc.org |

| 2,7-AQDS | Not specified | Acidic/Neutral | Forms aggregates at high concentrations, potentially reducing capacity. researchgate.net |

| Benzyl-morpholino hydroquinones | Not specified | Not specified | Solubility is highly dependent on molecular symmetry and counter-ions. researchgate.net |

This table summarizes findings for various anthraquinone derivatives used in energy storage research, providing a comparative basis for the potential of this compound. researchgate.netrsc.org

The research indicates that while anthraquinones are a highly promising class of molecules for AORFBs, factors like solubility, electrochemical potential, and stability must be carefully optimized through molecular design. researchgate.net The morpholino group is one of several functional groups being explored to achieve the desired performance characteristics for industrial-scale energy storage. researchgate.net

Redox-Active Organic Materials for Aqueous and Non-Aqueous Redox Flow Batteries

Redox flow batteries (RFBs) represent a promising technology for large-scale energy storage, crucial for integrating intermittent renewable energy sources into the power grid. harvard.edunih.gov Organic redox-active materials are gaining attention as potential alternatives to traditional metal-based electrolytes due to the abundance of their constituent elements and the tunability of their properties. nih.govrsc.org Quinone-based molecules, particularly those with the anthraquinone framework, are leading candidates for the negative electrolyte (negolyte) in aqueous organic RFBs. harvard.eduresearchgate.net

The fundamental energy storage mechanism in these systems relies on the reversible two-electron, two-proton redox reaction of the quinone group. cam.ac.uk However, the practical application of simple anthraquinones is often limited by their low solubility in aqueous electrolytes and potential chemical instability of the reduced form, which can lead to capacity fade. harvard.edursc.org Research has shown that functionalizing the anthraquinone core is a critical strategy to overcome these limitations. The introduction of specific substituent groups can significantly enhance water solubility and electrochemical stability. rsc.orgresearchgate.net For instance, the addition of carboxylate or sulfonate groups has been a common and effective approach. rsc.orgmdpi.com

In this context, the morpholine substituent in anthraquinone-morpholine architectures offers distinct advantages. While not as common as sulfonic or carboxylic acids for solubilization, the morpholino group can improve solubility in aqueous media. mdpi.com More importantly, the nitrogen atom in the morpholine ring can be protonated, which can influence the redox potential and reaction kinetics. The stability of the reduced hydroquinone form can be compromised by a disproportionation reaction that forms an inactive anthrone (B1665570) species, a known degradation pathway. harvard.edumdpi.com The electronic effects of substituents play a crucial role in mitigating this degradation. harvard.edu The electron-donating nature of the morpholino group can modulate the electron density of the anthraquinone system, potentially influencing its redox potential and stability. Research into various functionalized anthraquinones, such as N-alkyl-carboxylate derivatives, has demonstrated high open-circuit voltages and excellent cycling stability, highlighting the potential of nitrogen-containing substituents in designing high-performance anolytes. researchgate.net

| Derivative | Functional Group | Key Performance Metric | Reference |

| 1,8-dihydroxy-2,7-dicarboxymethyl-9,10-anthraquinone (DCDHAQ) | Dihydroxy, Dicarboxymethyl | Volumetric capacity of 40.2 A h L⁻¹ in 1 M KOH. | rsc.org |

| 2,6-dihydroxyanthraquinone (DHAQ) | Dihydroxy | Prone to decomposition via an anthrone intermediate. | harvard.edu |

| N,N'-(9,10-anthraquinone-2,6-diyl)-di-β-alanine (DAEAQ) | N-alkyl-carboxylate | Open-circuit voltage of 1.12 V; capacity retention of 99.86% day⁻¹. | researchgate.net |

| Anthraquinone disulfonic acid (AQDS) | Disulfonic acid | A popular choice due to the aromatic stability of both oxidized and reduced forms. | nih.gov |

Application as Components in Electrochemical Capacitors

Anthraquinone-functionalized carbons are a promising class of materials for these applications. cam.ac.uk The anthraquinone moiety, when grafted onto a conductive carbon substrate (such as activated carbon or graphene), can undergo rapid and reversible redox reactions, providing faradaic charge storage. cam.ac.ukmdpi.com For example, a composite of poly(anthraquinonyl sulfide) (PAQS) and graphene sheets demonstrated strong redox peaks and good cycling stability, with the capacitance remaining stable after an initial activation process. mdpi.com

Chemical Sensor Development

Chemosensory Processes and Detection of Ionic Species

The development of chemical sensors for detecting specific analytes, particularly metal ions, is a significant area of research due to concerns about environmental pollution and the roles of ions in biological systems. usd.edupdeaamcollege.edu.in Fluorescent chemosensors are particularly powerful tools, offering high sensitivity and the ability to visualize analyte distribution. rsc.orgnih.gov A typical chemosensor consists of a receptor unit that selectively binds the target analyte and a signaling unit (fluorophore) that reports this binding event through a change in its optical properties. nih.govresearchgate.net

Anthraquinone-morpholine structures are well-suited for this purpose. The anthraquinone core serves as an excellent fluorophore, while the morpholine moiety can act as a receptor for various ionic species, especially metal cations. usd.edupdeaamcollege.edu.in The sensing mechanism often relies on a process called Photoinduced Electron Transfer (PET). In the unbound state, the lone pair of electrons on the morpholine's nitrogen atom can quench the fluorescence of the nearby anthraquinone fluorophore. researchgate.net Upon binding of a metal ion to the nitrogen atom, this PET process is inhibited, leading to a "turn-on" fluorescence response. rsc.orgresearchgate.net

Research on related structures has validated this approach. For instance, a sensor for Hg²⁺ was designed using a diaminoanthraquinone building block. acs.org Similarly, a naphthalimide-based sensor utilized a morpholine moiety for lysosomal targeting and to facilitate a turn-on fluorescence response to trivalent metal ions like Fe³⁺, Al³⁺, and Cr³⁺ through the inhibition of PET. researchgate.net Computational studies on anthraquinone imine-based sensors have also explored how modifying substituents can tune the sensor's selectivity towards different heavy metal cations. usd.edu The combination of the anthraquinone signal and the morpholine receptor in a single molecule like this compound provides a direct framework for designing selective ion sensors.

| Sensor Architecture | Target Analyte(s) | Sensing Mechanism | Reference |

| Diaminoanthraquinone Derivative | Hg²⁺ | Colorimetric change | acs.org |

| N-p-chlorophenyl-4-(2-aminoethyl)morpholine-1,8-naphthalimide (CMN) | Fe³⁺, Al³⁺, Cr³⁺ | Fluorescence turn-on (PET inhibition) | researchgate.net |

| Anthraquinone-based Crown Ethers | Heavy metal cations | Fluorescence modulation | usd.edu |

| 1,8-anthraquinone-18-crown-5 Sulphur/Selenium Derivatives | Pb²⁺ | Increase in green emission | pdeaamcollege.edu.in |

Development of Fluorescent and Chemiluminescent Probes for Chemical Detection

Building on the principles of chemosensing, fluorescent probes are designed for the selective detection of specific molecules or reactive species in complex environments, including living cells. rsc.orgescholarship.org The design strategy remains centered on linking a recognition site to a fluorophore. The anthraquinone-morpholine scaffold is a prime candidate for developing such probes. The inherent fluorescence of the anthraquinone core can be modulated by interactions occurring at the morpholine substituent. usd.edu For example, a probe could be designed where the morpholine ring is part of a larger reactive trigger group that is cleaved or altered upon interaction with a specific analyte, leading to a change in the fluorescence of the anthraquinone reporter. escholarship.org

Chemiluminescence, the production of light from a chemical reaction, offers an alternative and highly sensitive detection method with an exceptionally high signal-to-noise ratio because it does not require an external light source for excitation. chemrxiv.orgsemanticscholar.org Chemiluminescent probes are typically designed with a trigger moiety that reacts with a specific analyte to release a high-energy intermediate (e.g., a 1,2-dioxetane), which then decomposes to produce light. escholarship.orgchemrxiv.orgbiosynth.com While the anthraquinone-morpholine structure is primarily explored for fluorescence applications, the principles of probe design could be adapted. The morpholine group could be incorporated into a trigger system for a chemiluminophore. The development of chemiluminescent probes is a rapidly advancing field, with new platforms being created to detect a wide range of analytes, from enzymes to reactive oxygen species like singlet oxygen. chemrxiv.orgsemanticscholar.org

Advanced Dye Chemistry Research

Structure-Property Relationships of Anthraquinone Chromophores for Advanced Materials (excluding industrial application)

Understanding the relationship between a molecule's chemical structure and its photophysical properties (color, fluorescence) is fundamental to designing advanced materials. acs.org Anthraquinones are a classic example of a chromophoric system whose properties can be finely tuned through chemical modification. nih.govresearchgate.net The color of an anthraquinone dye is determined by the energy of its lowest electronic transition, which can be seen in its UV-Visible absorption spectrum.

Attaching substituents to the anthraquinone core alters the energy levels of its molecular orbitals, thereby changing the absorption and emission wavelengths. The introduction of the morpholine group at the 1-position of the anthraquinone ring has a profound effect on its electronic structure. The nitrogen atom of the morpholine acts as an electron-donating group, pushing electron density into the electron-accepting anthraquinone system. This creates an intramolecular charge-transfer (ICT) character in the molecule's electronic transitions. Such donor-acceptor systems typically exhibit a bathochromic shift (a shift to longer wavelengths) in their absorption spectra compared to the unsubstituted anthraquinone, resulting in a deeper color. This principle is central to the design of dyes with specific colors and properties for use in advanced materials, such as electrochromic devices or functional polymers. researchgate.net Structure-activity relationship (SAR) analyses on various anthraquinone derivatives have systematically shown how the position, number, and electronic nature of substituents dictate the molecule's properties, providing a roadmap for the rational design of new functional chromophores. nih.govresearchgate.net

Supramolecular Chemistry of 1 Morpholin 4 Yl Anthraquinone Derivatives

Principles of Molecular Recognition and Host-Guest Chemistry

Molecular recognition is the specific binding of a "guest" molecule to a complementary "host" molecule, governed by a combination of non-covalent forces. mdpi.com Host-guest chemistry, a central concept in supramolecular science, leverages these principles to create complex, functional systems with applications in sensing, catalysis, and materials science. researchgate.netmdpi.comrsc.org

Anthraquinone (B42736) derivatives are frequently employed in host-guest systems. They can act as guest molecules, encapsulating within the cavities of macrocyclic hosts like cyclodextrins, cucurbiturils, or dendrimers. rsc.orgrsc.orgscispace.comrsc.org For instance, the interaction of 1,4-dihydroxy-9,10-anthraquinone (quinizarin) with cyclodextrins has been shown to be primarily driven by hydrophobic interactions, with the orientation of the guest within the host cavity depending on the size of the cyclodextrin. scispace.comresearchgate.net The binding is influenced by a delicate balance of forces, including van der Waals interactions and hydrogen bonding, which can alter the photophysical properties of the anthraquinone guest. researchgate.net

Conversely, anthraquinone units can be incorporated into larger structures to act as hosts. mdpi.comchemrxiv.org Porous covalent organic frameworks (COFs) built from anthraquinone units can incarcerate smaller guest molecules, leading to the formation of charge-transfer assemblies with long-lived charge-separated states. chemrxiv.org

For 1-Morpholin-4-yl-anthraquinone , its participation in host-guest chemistry would be dictated by the interplay of its constituent parts:

The Anthraquinone Core: The large, hydrophobic, and π-electron-rich aromatic system can readily interact with the cavities of various host molecules.

The Morpholine (B109124) Substituent: As an electron-donating group, the morpholine moiety enhances the electron density of the anthraquinone system, which can influence charge-transfer interactions with electron-deficient hosts. The nitrogen and oxygen atoms of the morpholine ring can act as hydrogen bond acceptors. However, the bulky and non-planar chair conformation of the morpholine group introduces significant steric hindrance, which would affect how the molecule fits within a confined host cavity compared to a planar substituent. rsc.org This steric factor could lead to selective binding with hosts that have appropriately shaped and sized cavities.

Table 1: Potential Host-Guest Interactions of this compound

| Host Type | Potential Guest Interaction | Driving Forces | Likely Role of Morpholine Substituent |

| Cyclodextrins | Encapsulation of the anthraquinone moiety. | Hydrophobic interactions, Van der Waals forces. | Steric hindrance may influence binding affinity and orientation within the cavity. scispace.com |

| Cucurbiturils | Formation of a supramolecular polymer via host-guest interactions. rsc.org | Hydrophobic interactions, Ion-dipole interactions. | The electron-rich nature could enhance binding with the electron-deficient portal of cucurbiturils. |

| Porous COFs | Acts as a guest within the porous framework. | π-π stacking, Van der Waals forces, Charge-transfer interactions. | Steric bulk might limit diffusion into smaller pores; electronic properties could facilitate charge transfer. chemrxiv.org |

| Dendrimers | Complexation within the dendritic shells. | Electrostatic interactions, Hydrogen bonding. | The morpholine nitrogen could be protonated to engage in electrostatic binding with anionic dendrimers. |

Self-Assembly and Self-Organization Processes in Solution and Solid State

Self-assembly is the spontaneous organization of molecules into stable, well-defined structures driven by non-covalent interactions. nih.govnih.gov For anthraquinone derivatives, self-assembly is a key feature, leading to the formation of diverse morphologies such as nanoparticles, nanofibers, and hydrogels. arabjchem.orgnih.gov The primary driving force is often the π-π stacking of the planar anthraquinone cores, complemented by other interactions like hydrogen bonding and van der Waals forces. nih.govresearchgate.net

The nature of the substituents on the anthraquinone ring is critical in directing the assembly process. mdpi.comresearchgate.net For example, anthracyclines, which contain a planar anthraquinone moiety and an amino-sugar ring, are known to form dimers and higher-order oligomers in solution. nih.gov The introduction of long alkyl chains can lead to the formation of ordered two-dimensional assemblies on surfaces, where the final structure is a balance between intermolecular interactions and molecule-substrate interactions. researchgate.netacs.orgnih.gov

The self-assembly of This compound would be uniquely influenced by its morpholine group. While the anthraquinone core promotes aggregation via π-π stacking, the morpholine substituent introduces competing factors. Studies on similarly structured morpholino-substituted naphthalimides have shown that the bulky morpholine group can disrupt otherwise expected packing arrangements. rsc.org It can adopt a chair conformation and its orientation relative to the aromatic plane becomes a critical structural parameter. rsc.orgworktribe.com This can lead to less dense packing or the formation of more complex, potentially acentric, crystal structures. However, the morpholine ring also introduces new possibilities for directional interactions, such as weak C–H···O hydrogen bonds between adjacent molecules, which can guide the assembly into specific architectures like dimers or chains. tandfonline.comresearchgate.net

In solution, the amphiphilic character of the molecule—a large hydrophobic anthraquinone part and a more polar morpholine group—could lead to the formation of micelles or vesicles, depending on the solvent and concentration. This process is analogous to the observed aggregation of other functionalized anthraquinones in aqueous environments. rsc.org

Investigation of Non-Covalent Interactions in Supramolecular Assemblies

The structure and stability of supramolecular assemblies are dictated by a subtle balance of various non-covalent interactions. nih.gov These forces, while individually weaker than covalent bonds, act cooperatively to create highly ordered systems. The primary non-covalent interactions relevant to anthraquinone derivatives are summarized below.

Table 2: Key Non-Covalent Interactions in Anthraquinone Assemblies

| Interaction Type | Description | Relevance to this compound |

| π-π Stacking | Attractive interaction between the electron clouds of aromatic rings. A primary driver for the aggregation of planar molecules. nih.gov | The flat, extensive π-system of the anthraquinone core strongly favors this interaction, promoting columnar stacking. The steric bulk of the morpholine group may cause an offset in the stacking arrangement. |

| Hydrogen Bonding | Directional interaction between a hydrogen atom donor (e.g., -OH, -NH) and an acceptor (e.g., O, N). researchgate.net | While the parent molecule lacks strong H-bond donors, the quinone oxygens and the morpholine oxygen and nitrogen atoms are all potential hydrogen bond acceptors from solvent molecules or other co-formers. |